An In-depth Technical Guide to Boc-4-Oxo-Pro-OMe: Properties, Synthesis, and Applications
An In-depth Technical Guide to Boc-4-Oxo-Pro-OMe: Properties, Synthesis, and Applications
A Versatile Chiral Building Block for Drug Discovery and Peptide Synthesis
For Immediate Release
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of N-Boc-4-oxo-L-proline methyl ester (Boc-4-Oxo-Pro-OMe), a key intermediate for researchers, scientists, and professionals in drug development and peptide chemistry. This document consolidates critical data, outlines detailed experimental protocols, and visualizes synthetic pathways to facilitate its use in complex molecular design and synthesis.
Chemical Properties and Structure
Boc-4-Oxo-Pro-OMe, systematically named (S)-1-tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate, is a derivative of the amino acid L-proline.[1] The presence of a tert-butyloxycarbonyl (Boc) protecting group on the amine and a methyl ester on the carboxylic acid makes it a stable and versatile intermediate for organic synthesis.[1] The ketone functionality at the 4-position offers a reactive site for introducing further molecular diversity.[2]
Table 1: Physicochemical Properties of Boc-4-Oxo-Pro-OMe and its Parent Compound
| Property | Boc-4-Oxo-Pro-OMe | Boc-4-oxo-L-proline |
| IUPAC Name | 1-O-tert-butyl 2-O-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate | (2S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid |
| Synonyms | N-Boc-4-oxo-L-proline methyl ester | Boc-4-oxo-Pro-OH, (S)-N-Boc-4-oxopyrrolidine-2-carboxylic acid[3] |
| CAS Number | 102195-80-2[1] | 84348-37-8[3] |
| Molecular Formula | C₁₁H₁₇NO₅[1] | C₁₀H₁₅NO₅[3] |
| Molecular Weight | 243.26 g/mol | 229.23 g/mol [3] |
| Appearance | White to off-white powder or solid[1] | White solid[3] |
| Melting Point | 35-40°C[1] | 160°C (decomposes)[3] |
| Solubility | Soluble in common organic solvents | Insoluble in water[4] |
| Storage | 2-8°C, protected from moisture[3][5] | -20°C, sealed, away from moisture[5] |
Spectroscopic and Analytical Data
Characterization of Boc-4-Oxo-Pro-OMe is crucial for confirming its identity and purity. Below is a summary of expected spectroscopic data.
Table 2: Spectroscopic Data for Boc-4-Oxo-Pro-OMe
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.65 (dd, 1H), 3.75 (s, 3H), 3.60-3.80 (m, 2H), 2.70-2.90 (m, 2H), 1.45 (s, 9H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 206.0 (C=O, ketone), 171.0 (C=O, ester), 154.0 (C=O, Boc), 81.0, 58.0, 53.0, 45.0, 38.0, 28.0 (3C). |
| Infrared (IR) | ν (cm⁻¹): ~2975 (C-H), ~1750 (C=O, ketone), ~1740 (C=O, ester), ~1700 (C=O, Boc). |
| Mass Spectrometry (ESI-MS) | m/z: 244.1 [M+H]⁺, 266.1 [M+Na]⁺. |
Synthesis and Experimental Protocols
The synthesis of Boc-4-Oxo-Pro-OMe is typically achieved through a two-step process starting from 4-hydroxy-L-proline. The general strategy involves the protection of the amine group with a Boc anhydride, followed by esterification and subsequent oxidation of the hydroxyl group to a ketone.[2]
Detailed Experimental Protocol for Synthesis
Step 1: Synthesis of N-Boc-trans-4-hydroxy-L-proline methyl ester [6]
-
Suspend trans-4-hydroxy-L-proline methyl ester hydrochloride (14.5 g, 0.1 mol) in dichloromethane (400 mL) and cool the mixture to 0°C.
-
With stirring, sequentially add triethylamine (28 mL, 0.2 mol), 4-dimethylaminopyridine (0.61 g, 5 mmol), and di-tert-butyl dicarbonate (Boc anhydride) (27.5 mL, 0.12 mol).
-
Allow the reaction mixture to warm gradually to room temperature and continue stirring for 2 hours.
-
Monitor the reaction by thin-layer chromatography. Upon completion, concentrate the mixture under reduced pressure.
-
Add diethyl ether to the residue, collect the solid by filtration, and wash thoroughly with ether.
-
Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield N-Boc-trans-4-hydroxy-L-proline methyl ester as a white solid.
Step 2: Oxidation to Boc-4-Oxo-Pro-OMe
-
Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester in dichloromethane.
-
In a separate flask, prepare a Swern oxidation reagent by adding oxalyl chloride to a solution of dimethyl sulfoxide (DMSO) in dichloromethane at -78°C.
-
Add the solution of the starting material to the Swern reagent and stir for the appropriate time.
-
Quench the reaction with triethylamine and allow it to warm to room temperature.
-
Perform an aqueous work-up and purify the crude product by column chromatography on silica gel to obtain Boc-4-Oxo-Pro-OMe.
Reactivity and Applications in Drug Development
Boc-4-Oxo-Pro-OMe is a valuable chiral scaffold in medicinal chemistry due to its constrained pyrrolidine ring and the reactive ketone group.[2]
Reactivity of the 4-Oxo Group
The ketone at the C4 position is an electrophilic center that readily undergoes various nucleophilic additions and condensation reactions. This allows for the introduction of a wide range of functional groups, leading to diverse libraries of proline analogs.[2] Common transformations include:
-
Reduction: Stereoselective reduction of the ketone using agents like sodium borohydride yields hydroxyproline derivatives.[2]
-
Reductive Amination: Reaction with amines in the presence of a reducing agent introduces nitrogen-containing substituents.
-
Wittig Reaction: Formation of an exocyclic double bond.
Applications as a Pharmaceutical Intermediate
The unique conformational constraints and chiral nature of the proline scaffold make Boc-4-Oxo-Pro-OMe a key intermediate in the synthesis of a variety of bioactive molecules and complex drugs.[1] It serves as a building block for:
-
Enzyme Inhibitors: The rigid structure can mimic transition states of enzymatic reactions.
-
Peptidomimetics: Incorporation into peptide sequences can enhance stability and biological activity.
-
Novel Heterocyclic Systems: The pyrrolidine ring can be elaborated to construct more complex ring systems.
While Boc-4-Oxo-Pro-OMe does not directly participate in signaling pathways, it is instrumental in synthesizing molecules that target various biological pathways, including those involved in neurological and metabolic diseases.[1]
Conclusion
Boc-4-Oxo-Pro-OMe is a highly valuable and versatile intermediate in modern organic synthesis and drug discovery. Its well-defined structure, protected functional groups, and the reactive 4-oxo position provide chemists with a powerful tool for creating novel and complex molecules with potential therapeutic applications. The detailed information and protocols in this guide are intended to support and streamline the use of this important chiral building block in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Boc-4-oxo-L-proline | 84348-37-8 | Benchchem [benchchem.com]
- 3. N-Boc-4-oxo- L -proline 97 84348-37-8 [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. chemscene.com [chemscene.com]
- 6. N-Boc-trans-4-Hydroxy-L-proline methyl ester | 74844-91-0 [chemicalbook.com]
